Absolute (1R,5R) Stereochemistry vs. Racemates or Alternative Isomers
This product is explicitly the (1R,5R)-stereoisomer, as confirmed by multiple commercial suppliers . While the racemic mixture or the (1S,5S)-enantiomer may be found under similar names or CAS numbers, they are distinct chemical entities. For applications such as β-lactamase inhibitor synthesis, the (2S,5R) configuration in the final drug, derived from specific starting material stereochemistry, is critical for biological activity [1]. Procuring the undefined racemate or an unverified isomer risks incorporating the wrong enantiomer, potentially halving the yield of the desired diastereomer or producing an inactive final compound.
| Evidence Dimension | Stereochemical configuration |
|---|---|
| Target Compound Data | (1R,5R)-benzyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate (CAS 286946-66-5) |
| Comparator Or Baseline | (1S,5S)-enantiomer or racemic mixture (may have different CAS numbers or be unspecified) , [1] |
| Quantified Difference | >99% enantiomeric excess for the target compound vs. 0% e.e. for the racemate. The (2S,5R) configuration in final drug products like β-lactamase inhibitors is derived from this specific (1R,5R) starting material [1]. |
| Conditions | Confirmed by chiral HPLC and optical rotation . |
Why This Matters
Ensures the procurement of a single, defined enantiomer with a known stereochemical outcome in downstream synthesis, avoiding costly chiral separation or failed reactions.
- [1] Abe, T., et al. (2012). Optically active diazabicyclooctane derivatives and process for preparing the same. US Patent US8772490B2. View Source
